REACTION_CXSMILES
|
[CH:1]([C:4]1[N:5]([C:9]2[CH:19]=[CH:18][C:12]([C:13]([O:15][CH2:16][CH3:17])=[O:14])=[CH:11][C:10]=2[N+:20]([O-])=O)[CH:6]=[CH:7][N:8]=1)([CH3:3])[CH3:2].CO>[H][H].[C].[Pd]>[NH2:20][C:10]1[CH:11]=[C:12]([CH:18]=[CH:19][C:9]=1[N:5]1[CH:6]=[CH:7][N:8]=[C:4]1[CH:1]([CH3:2])[CH3:3])[C:13]([O:15][CH2:16][CH3:17])=[O:14] |f:3.4|
|
Name
|
ethyl 4-(2-isopropyl-1H-imidazol-1-yl)-3-nitrobenzoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)C=1N(C=CN1)C1=C(C=C(C(=O)OCC)C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
palladium carbon
|
Quantity
|
500 mg
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After removing the insoluble matter
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C(=O)OCC)C=CC1N1C(=NC=C1)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.12 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |